Cyclohexanepentanoic acid
Description
Molecular Architecture and IUPAC Nomenclature
Cyclohexanepentanoic acid (IUPAC name: 5-cyclohexylpentanoic acid ) is a carboxylic acid derivative with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . The structure consists of a cyclohexane ring covalently bonded to a linear pentanoic acid chain (Figure 1). The carboxylic acid functional group (-COOH) is located at the terminal position of the five-carbon aliphatic chain, while the cyclohexane substituent is attached to the fifth carbon atom.
Table 1: Key structural descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₂₀O₂ | |
| IUPAC name | 5-cyclohexylpentanoic acid | |
| CAS Registry Number | 5962-88-9 |
The systematic naming follows IUPAC rules:
- The longest carbon chain containing the carboxylic acid group (pentanoic acid) is selected as the parent structure.
- The cyclohexyl substituent is assigned the lowest possible locant (position 5).
Stereochemical Considerations and Conformational Analysis
The cyclohexane ring adopts a chair conformation to minimize steric strain, with the pentanoic acid chain preferentially occupying an equatorial position . This orientation reduces 1,3-diaxial interactions between the bulky substituent and axial hydrogen atoms on the cyclohexane ring.
Key conformational features :
- Chair flip energy : The energy barrier for interconversion between chair conformers is influenced by the substituent’s size. For this compound, the equatorial conformation is thermodynamically favored due to reduced van der Waals repulsion.
- Torsional strain : The aliphatic chain exhibits free rotation around C-C single bonds, allowing for multiple staggered conformers.
No chiral centers are present in the molecule, as the cyclohexane ring is symmetrically substituted, and the pentanoic acid chain lacks stereogenic carbons.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 12.1 (s, 1H) : Carboxylic acid proton (broad, exchangeable).
- δ 2.35 (t, J = 7.6 Hz, 2H) : Methylene protons adjacent to the carbonyl group (-CH₂COOH).
- δ 1.60–1.20 (m, 15H) : Cyclohexane ring protons (6H) and methylene groups in the aliphatic chain (9H).
¹³C NMR (100 MHz, CDCl₃) :
- δ 180.2 : Carboxylic acid carbonyl carbon.
- δ 34.5–22.1 : Cyclohexane carbons and aliphatic chain methylenes.
Table 2: Representative NMR chemical shifts
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| -COOH | 12.1 | 180.2 |
| -CH₂COOH | 2.35 | 34.5 |
| Cyclohexane (C6H11) | 1.60–1.20 | 26.8–22.1 |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) reveals the following key fragments:
- m/z 184 : Molecular ion peak ([M]⁺).
- m/z 140 : Loss of COOH (-44 Da).
- m/z 83 : Cyclohexyl fragment ([C6H11]⁺).
Fragmentation pathway :
Infrared (IR) Vibrational Signature Analysis
The IR spectrum exhibits characteristic absorptions:
- 2500–3300 cm⁻¹ : Broad O-H stretch of the carboxylic acid group.
- 1705 cm⁻¹ : Strong C=O stretch from the carboxyl moiety.
- 1450–1375 cm⁻¹ : C-H bending vibrations of the cyclohexane ring.
Table 3: Key IR absorption bands
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch | 2500–3300 | Broad |
| C=O stretch | 1705 | Strong |
| C-H bend (cyclohexane) | 1450–1375 | Medium |
Properties
IUPAC Name |
5-cyclohexylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUHUYBRWUUAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208296 | |
| Record name | Cyclohexanepentanoic acid | |
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Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5962-88-9 | |
| Record name | Cyclohexanepentanoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Cyclohexanepentanoic acid | |
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| Record name | Cyclohexanepentanoic acid | |
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| Record name | Cyclohexanepentanoic acid | |
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Preparation Methods
Halogenation and Subsequent Functional Group Transformations
One documented synthetic route involves halogenation of cyclohexanone derivatives followed by functional group modifications to introduce the pentanoic acid side chain. Although direct detailed protocols for CHPA are scarce, analogous methods for cycloalkane carboxylic acids provide a foundation:
- Starting from cyclohexanone, halogenation at the α-position (e.g., using bromine or chlorine sources such as N-bromosuccinimide or N-chlorosuccinimide) can yield halogenated cyclohexanones.
- These intermediates undergo nucleophilic substitution or rearrangement reactions to introduce carboxylic acid functionalities.
- The process may involve base-catalyzed hydrolysis or oxidation steps to convert halogenated intermediates into the carboxylic acid.
A Chinese patent (CN115010597A) outlines synthesis methods for cyclopentanecarboxylic acid involving halogenation, base treatment, and acidification, which can be conceptually extended to cyclohexanepentanoic acid synthesis by adjusting ring size and side-chain length. Key reagents include halogen sources (bromine, chlorine), bases (sodium hydroxide, potassium hydroxide), and solvents such as methanol or ethanol. Reaction parameters like temperature, reaction time (several hours), and stirring are critical for yield optimization.
Oxidation of Cyclohexane Derivatives
Another synthetic approach involves the oxidation of cyclohexane or its derivatives to introduce carboxylic acid groups. Controlled oxidation using strong oxidants can transform alkyl side chains into carboxylic acids. This method requires careful control to avoid overoxidation or ring cleavage.
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Cyclohexanepentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce cyclohexanepentanone.
Reduction: Reduction of this compound can yield cyclohexylpentanol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.
Major Products
Cyclohexanepentanone: Formed through oxidation.
Cyclohexylpentanol: Formed through reduction.
Cyclohexylpentanoyl chloride: Formed through substitution with thionyl chloride.
Scientific Research Applications
Adsorption Studies
Cyclohexanepentanoic acid has been investigated for its adsorption properties on mineral surfaces, particularly in the context of oil recovery and environmental remediation.
- Experimental Findings : Research indicates that CHPA exhibits notable adsorption characteristics when interacting with calcite surfaces. In experiments, the adsorption kinetics of CHPA were evaluated alongside stearic acid, revealing that both compounds reached equilibrium after approximately 336 hours. The adsorption process followed a pseudo-second-order model, suggesting that intra-particle diffusion plays a crucial role in the adsorption mechanism .
- Kinetic Parameters : The study provided kinetic parameters for CHPA, detailing the influence of temperature on adsorption rates. For instance, at 298 K, the adsorption capacity increased significantly with temperature, highlighting the compound's potential for application in temperature-sensitive environments .
| Temperature (K) | Adsorption Capacity (mg/g) | Kinetic Rate Constant (K1) |
|---|---|---|
| 298 | 232 | 0.203 |
| 313 | 402 | 0.263 |
| 333 | 482 | 0.204 |
Enhanced Oil Recovery (EOR)
CHPA has been utilized in studies focused on enhanced oil recovery techniques due to its surfactant properties.
- Mixed-Wet Conditions : In laboratory investigations, a solution containing 1.5 wt.% this compound in n-decane was used to establish mixed-wet conditions. This setup is critical for understanding how surfactants can alter wettability and improve oil recovery from fractured carbonate reservoirs .
- Mechanisms of Action : The presence of CHPA contributes to altering interfacial tensions between oil and water phases, promoting better oil mobilization during extraction processes. This characteristic is particularly valuable in fields where traditional recovery methods are insufficient .
Chemical Synthesis and Analysis
CHPA has been explored for its role in chemical synthesis and analytical chemistry.
- Derivatization Studies : The compound has shown promise in mass spectrometric analyses as a derivatizing agent for various organic acids. Its steric properties allow for effective reactions that enhance detection limits in complex mixtures .
- Applications in Environmental Chemistry : CHPA is also being studied for its ability to form derivatives with other organic compounds, which can be beneficial in environmental monitoring and pollution control efforts. Its unique structure aids in developing selective reagents that can identify naphthenic acids and other related compounds in petroleum fractions .
Case Study 1: Adsorption Kinetics of this compound
A study conducted by Sarlak et al. evaluated the adsorption kinetics of CHPA on marble grains under varying temperatures and concentrations. The findings indicated that:
- Adsorption increased significantly over time, reaching near-equilibrium after 336 hours.
- The temperature played a pivotal role in enhancing adsorption capacity, with the most substantial increases observed between 298 K and 313 K.
Case Study 2: Surfactant EOR Mechanisms
In another study focusing on EOR techniques, researchers examined the effect of CHPA on oil recovery from mixed-wet reservoirs. Key insights included:
- The effectiveness of CHPA as a surfactant improved oil recovery rates significantly compared to traditional methods.
- The study highlighted the importance of understanding wettability alterations induced by surfactants like CHPA to optimize extraction processes.
Mechanism of Action
The mechanism of action of cyclohexanepentanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in fatty acid metabolism by binding to their active sites.
Membrane Interaction: The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Signal Transduction: It may modulate signal transduction pathways by interacting with membrane receptors and intracellular signaling molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of CHPeA and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Carbon Chain Length | Key Structural Features |
|---|---|---|---|---|
| Cyclohexanepentanoic acid | C₁₁H₂₀O₂ | 200.28 g/mol | 5-carbon | Cyclohexane + pentanoic acid |
| Stearic acid | C₁₈H₃₆O₂ | 284.48 g/mol | 18-carbon (linear) | Saturated linear carboxylic acid |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 g/mol | 1-carbon | Cyclohexane + carboxylic acid |
| Cyclohexaneacetic acid (CHAA) | C₈H₁₄O₂ | 142.20 g/mol | 2-carbon | Cyclohexane + acetic acid |
| 5β-Cholanic acid | C₂₄H₄₀O₂ | 376.58 g/mol | 5-carbon (steroidal) | Steroid-derived carboxylic acid |
Key Observations :
- CHPeA’s intermediate chain length (5 carbons) balances hydrophobicity and molecular flexibility, distinguishing it from shorter-chain analogs (e.g., cyclohexanecarboxylic acid) and linear acids (e.g., stearic acid) .

- Steric hindrance in stearic acid (18-carbon chain) reduces adsorption efficiency compared to CHPeA .
Adsorption Behavior
Table 2: Adsorption Performance on Crushed Marble (313 K)
| Compound | Adsorption Capacity (mg/g) | Adsorption Kinetics Model | Temperature Dependence |
|---|---|---|---|
| This compound | 191.2 (at 2158 mg/L) | Pseudo-second-order (R² > 0.99) | Increases with temperature (298–333 K) |
| Stearic acid | 157.8 (at 2158 mg/L) | Pseudo-first-order (R² = 0.97) | Increases with temperature (298–333 K) |
| Cyclohexanecarboxylic acid | Not tested | N/A | N/A |
Key Findings :
- CHPeA exhibits 12% higher adsorption than stearic acid under identical conditions, attributed to its smaller molecular footprint and stronger affinity for carbonate surfaces .
- Adsorption for both CHPeA and stearic acid follows intra-particle diffusion models , but CHPeA aligns better with pseudo-second-order kinetics, suggesting chemisorption dominance .
Key Insights :
- CHPeA’s ester derivative, allyl cyclohexyl valerate (C₁₄H₂₄O₂), is used in food flavoring but has minimal commercial production (<1 lb/year) .
Environmental Impact and Biodegradation
CHPeA is a target in oil sands tailings remediation, where its biodegradation by microbial consortia (e.g., Pseudomonas, Acidovorax) is slower than shorter-chain analogs like cyclohexaneacetic acid (CHAA) . This highlights the inverse relationship between carbon chain length and biodegradation efficiency in naphthenic acids.
Biological Activity
Cyclohexanepentanoic acid, also known as 5-cyclohexylvaleric acid, is a cyclic carboxylic acid with the chemical formula . This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.
This compound is characterized by its:
- Molecular Weight : 184.28 g/mol
- Density : 0.96 g/mL at 25 °C
- Melting Point : 16-17 °C
- Boiling Point : 126-127 °C at 0.5 mmHg
- Functional Group : Carboxylic acid
These properties influence its solubility and reactivity, impacting its biological interactions.
- Adsorption Properties : Recent studies have shown that this compound exhibits significant adsorption characteristics when interacting with various substrates. For instance, it has been observed to alter the wettability of surfaces, transitioning from water-wet to oil-wet conditions, which is critical in applications such as enhanced oil recovery and environmental remediation .
- Toxicological Effects : The compound has been implicated in studies examining xenobiotic interactions in biological systems. It has been shown to react with proteins and potentially induce autoimmune responses, similar to other organic acids . This suggests that this compound may have both beneficial and adverse effects depending on the context of exposure.
- Influence on Microbial Activity : this compound serves as a substrate for certain bacteria, notably Pseudomonas oleovorans, which can utilize it for polymer production containing cyclohexyl units . This highlights its potential role in biotechnological applications.
Study on Adsorption Kinetics
A study investigated the adsorption kinetics of this compound on crushed marble under varying temperatures (298 K, 313 K, and 333 K). The findings are summarized in Table 1 below:
| Temperature (K) | Initial Concentration (mg/L) | Adsorption Rate (K1) | Equilibrium Concentration (Ce) |
|---|---|---|---|
| 298 | 230 | 0.272 | 402 |
| 313 | 232 | 0.203 | 482 |
| 333 | 404 | 0.218 | 550 |
The results indicated that higher temperatures increased the adsorption capacity, suggesting enhanced molecular interactions at elevated temperatures .
Toxicity Assessment
In a toxicological assessment involving primary biliary cirrhosis (PBC), this compound was studied for its ability to modify protein structures, potentially leading to autoimmune responses. The study highlighted that certain metabolites derived from this compound could mimic endogenous proteins, eliciting immune reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

